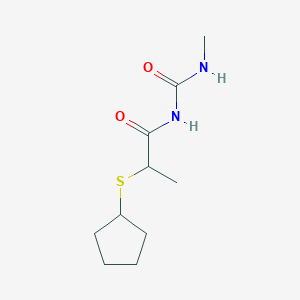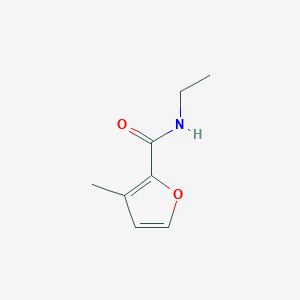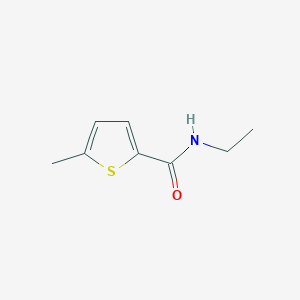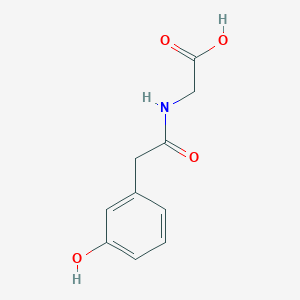
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes in the body. In
Aplicaciones Científicas De Investigación
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to act as a potent inhibitor of certain enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the regulation of endocannabinoid signaling and are potential targets for the treatment of various diseases, including pain, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide involves the inhibition of FAAH and MAGL enzymes. This results in increased levels of endocannabinoids in the body, which can then bind to cannabinoid receptors and produce various physiological effects. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, which may be related to its inhibition of FAAH and MAGL enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide can produce a range of biochemical and physiological effects. These include increased levels of endocannabinoids, decreased pain and inflammation, and improved neurological function. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, epilepsy, and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide in lab experiments is its potency as an enzyme inhibitor. This makes it an ideal compound for studying the role of FAAH and MAGL enzymes in various physiological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide. One area of focus is the development of more potent and selective inhibitors of FAAH and MAGL enzymes. Additionally, there is a need for further studies to explore the potential applications of this compound in the treatment of various diseases, including cancer and neurological disorders. Finally, there is a need for more research to better understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Métodos De Síntesis
The synthesis method for 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide involves the reaction of cyclopentylmagnesium bromide with N-(methylcarbamoyl)propanamide. The resulting product is then treated with thionyl chloride and sodium sulfide to yield the final compound. This method has been optimized to produce high yields of the compound with minimal impurities.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-7(9(13)12-10(14)11-2)15-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXJYIKXRDDILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC)SC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)


![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)



![3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide](/img/structure/B7458498.png)
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)
![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)